molecular formula C13H26N2O2 B079395 Bis(hexanamido)methane CAS No. 10436-10-9

Bis(hexanamido)methane

Cat. No.: B079395
CAS No.: 10436-10-9
M. Wt: 242.36 g/mol
InChI Key: WTUJBBPJCGLLKH-UHFFFAOYSA-N
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Description

Bis(hexanamido)methane is a symmetrical organic compound featuring a central methane core substituted with two hexanamido groups. The hexanamido moiety consists of a hexanoic acid derivative linked via an amide bond, providing structural rigidity and hydrogen-bonding capacity.

Properties

CAS No.

10436-10-9

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

N-[(hexanoylamino)methyl]hexanamide

InChI

InChI=1S/C13H26N2O2/c1-3-5-7-9-12(16)14-11-15-13(17)10-8-6-4-2/h3-11H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

WTUJBBPJCGLLKH-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NCNC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)NCNC(=O)CCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Bis(hexanamido)methane with structurally analogous bis-functionalized compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues

Compound Core Structure Functional Groups Key Applications Reference
This compound Methane Two hexanamido groups Bioconjugation, crosslinking
Bis(maleimido)ethane Ethane Two maleimide groups Thiol-reactive crosslinking
Bis{(2-methyl)amino}ethane Ethane Two (2-methyl)amino groups Coordination chemistry, catalysis
Bis(2-chloroethylthio)methane Methane Two chloroethylthio groups Chemical warfare simulants

Physicochemical Properties

Property This compound Bis(maleimido)ethane Bis{(2-methyl)amino}ethane
Molecular Weight ~450–500 g/mol* 196.14 g/mol 116.21 g/mol
Solubility Polar solvents (DMF, aqueous buffers) DMF, THF Polar aprotic solvents
Thermal Stability Stable up to 200°C* Decomposes at >150°C Stable to 250°C
Reactivity Amide-directed H-bonding Thiol-specific Lewis basicity

*Estimated based on analogous hexanamido compounds .

Research Findings and Limitations

  • Synthetic Challenges : this compound’s long alkyl chains may reduce reaction efficiency due to steric hindrance, necessitating optimized coupling conditions .
  • Biological Compatibility : Unlike maleimide derivatives, hexanamido groups lack inherent thiol reactivity, limiting their utility in redox-sensitive environments .
  • Thermal Behavior: Bis{(2-methyl)amino}ethane exhibits superior thermal stability compared to amide-based analogues, making it preferable for high-temperature processes .

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